

Application Notes and Protocols for Detecting VPS35 Protein Levels

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Compound of Interest

Compound Name: *vps35 protein*

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Introduction

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a key regulator of intracellular protein trafficking. The retromer complex is responsible for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network, playing a vital role in cellular homeostasis. Dysregulation of VPS35 function has been implicated in the pathogenesis of neurodegenerative diseases, such as Parkinson's disease, and certain types of cancer.^[1] Accurate and reliable detection of **VPS35 protein** levels is therefore crucial for research into these conditions and for the development of potential therapeutic interventions. This document provides a detailed protocol for the detection of **VPS35 protein** levels in cell lysates using Western blotting, a widely used technique for protein analysis.

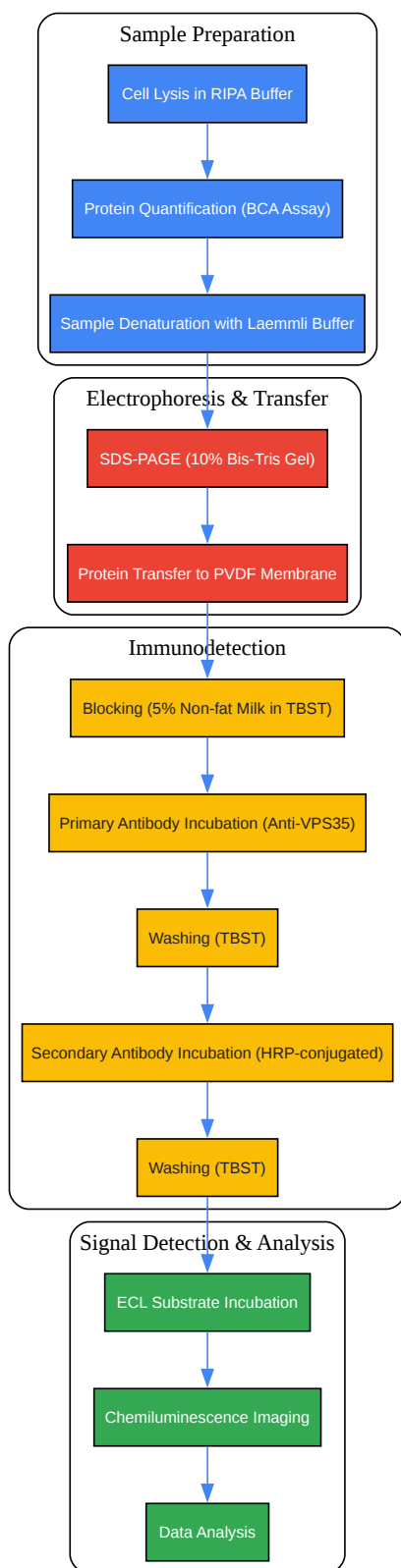
Quantitative Data Summary

The following table summarizes key quantitative parameters for the Western blot detection of VPS35. These values are derived from various antibody datasheets and published literature and should be optimized for specific experimental conditions.

Parameter	Recommended Value	Source(s)
Protein Lysate Loading	20-35 µg per lane	[2] [3]
Primary Antibody Dilution	1:500 - 1:10,000	[4] [5] [6]
Secondary Antibody Dilution	1:5,000 - 1:10,000	[6]
Expected Molecular Weight	~92 kDa	[5] [7]
Positive Control Lysates	HEK293, HepG2, SH-SY5Y, Mouse Brain	[2] [3]

Experimental Workflow

The following diagram illustrates the major steps in the Western blot protocol for detecting **VPS35 protein** levels.



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Caption: A streamlined workflow for VPS35 Western blotting.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for detecting **VPS35 protein** levels in cell lysates.

1. Sample Preparation

- Cell Lysis:
 - Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).
 - Lyse the cells by adding ice-cold RIPA buffer (25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[\[8\]](#)
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes.[\[8\]](#)
 - Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[8\]](#)
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Sample Denaturation:
 - Mix the desired amount of protein lysate (e.g., 20-35 µg) with 4X Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5 minutes to denature the proteins.

2. SDS-PAGE and Protein Transfer

- Gel Electrophoresis:

- Load the denatured protein samples into the wells of a 10% Bis-Tris or Tris-acetate polyacrylamide gel.[\[9\]](#)
- Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
- Protein Transfer:
 - Equilibrate the gel and a polyvinylidene difluoride (PVDF) membrane in transfer buffer. For PVDF membranes, pre-wet in methanol for 30 seconds before equilibrating in transfer buffer.[\[10\]](#)
 - Assemble the transfer sandwich (sponge/filter paper/gel/membrane/filter paper/sponge).
 - Perform the protein transfer using a wet or semi-dry transfer system. For wet transfer, typical conditions are 100V for 1-1.5 hours at 4°C.[\[3\]](#)[\[10\]](#)

3. Immunodetection

- Blocking:
 - After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[\[6\]](#)[\[8\]](#)
- Primary Antibody Incubation:
 - Dilute the anti-VPS35 primary antibody in the blocking buffer at the recommended dilution (e.g., 1:1000).
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[\[6\]](#)[\[8\]](#)
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST at room temperature with agitation.[\[8\]](#)

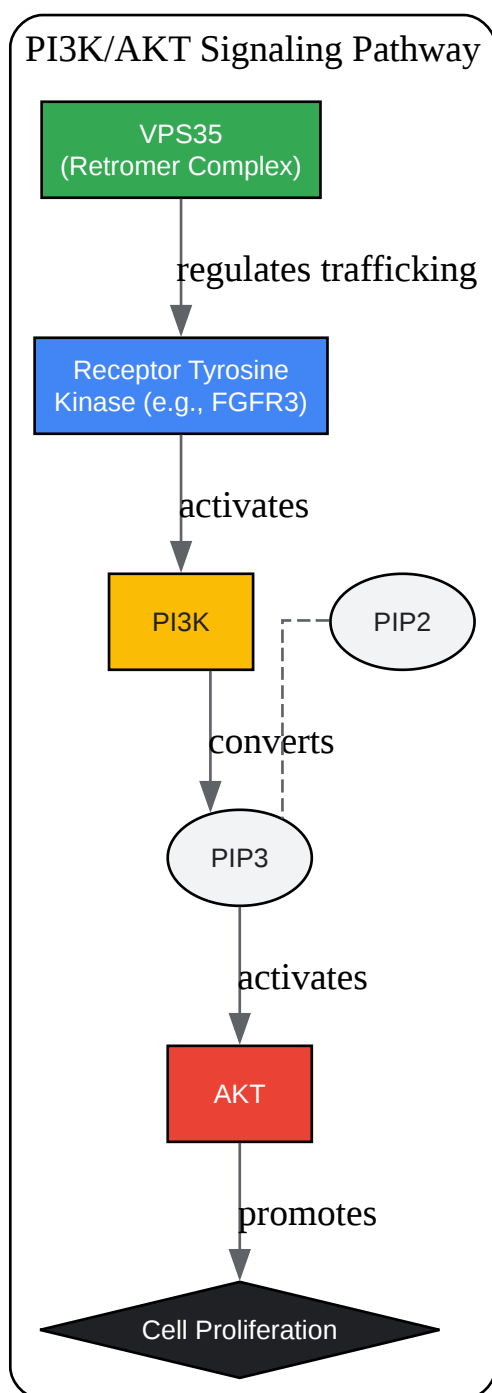
- Secondary Antibody Incubation:
 - Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer (e.g., 1:5000).
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Final Washes:
 - Repeat the washing step as described in step 3.3.

4. Signal Detection and Analysis

- Chemiluminescent Detection:
 - Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:
 - Analyze the band intensities using appropriate software. Normalize the VPS35 band intensity to a loading control (e.g., GAPDH or β -actin) to quantify relative protein expression levels.

VPS35 in Signaling Pathways

VPS35, as a core component of the retromer complex, is involved in several signaling pathways by regulating the trafficking of transmembrane receptors. One such pathway is the PI3K/AKT signaling pathway, where VPS35 can influence cell proliferation.[\[11\]](#) The diagram below illustrates a simplified representation of VPS35's involvement in this pathway.



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Caption: VPS35's role in the PI3K/AKT signaling pathway.

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